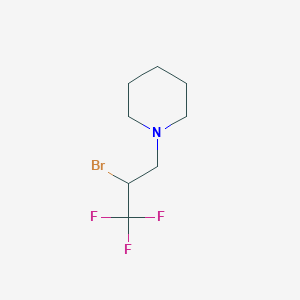

1-(2-Bromo-3,3,3-trifluoropropyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Bromo-3,3,3-trifluoropropyl)piperidine: is a chemical compound with the molecular formula C8H13BrF3N and a molecular weight of 260.09 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2-bromo-3,3,3-trifluoropropyl group. It is used primarily in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine typically begins with the reaction of piperidine with 2-bromo-3,3,3-trifluoropropene.

Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.

Catalysts and Reagents: Common reagents used in the synthesis include hydrogen bromide and trifluoropropene.

Industrial Production Methods:

Scale-Up: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity.

Purification: The product is typically purified using techniques such as distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Addition Reactions: The compound can participate in addition reactions, particularly with nucleophiles.

Cycloaddition Reactions: It can also be involved in cycloaddition reactions to form various cyclic compounds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.

Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound.

Major Products:

Substituted Piperidines: Products of nucleophilic substitution reactions include various substituted piperidines.

Cyclic Compounds: Cycloaddition reactions yield a range of cyclic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthetic Intermediate: 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine is used as a synthetic intermediate in the preparation of more complex fluorinated organic compounds.

Biology and Medicine:

Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals due to its unique chemical structure.

Industry:

Fluoropolymer Production: It is used as a monomer in the production of fluoropolymers, which have applications in various industries.

Wirkmechanismus

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

2-Bromo-3,3,3-trifluoropropene: This compound is similar in structure and is used in similar applications, such as in the synthesis of fluorinated organic compounds.

3,3,3-Trifluoropropylamine: Another similar compound used in organic synthesis.

Uniqueness:

Biologische Aktivität

1-(2-Bromo-3,3,3-trifluoropropyl)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- IUPAC Name : this compound

- CAS Number : 121217-46-7

- Molecular Formula : C8H10BrF3N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and influence signaling pathways critical for cellular functions. The compound's trifluoropropyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

A notable study identified a series of piperidine-based compounds that induced apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . The mechanism involves the inhibition of polo-like kinase 1 (Plk1), a critical regulator of mitosis, which is often overexpressed in cancer cells.

Antifungal Activity

In addition to anticancer properties, piperidine derivatives have demonstrated antifungal activity against resistant strains such as Candida auris. Compounds similar to this compound were tested for their efficacy against various fungal pathogens. The results indicated significant antifungal activity with minimal cytotoxicity towards human cells .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other piperidine derivatives and related compounds:

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer & Antifungal | Not specified | Inhibition of Plk1 |

| Piperidine-based triazole derivatives | Antifungal | 0.24 - 0.97 | Disruption of plasma membrane integrity |

| Cetylpyridinium chloride | Antimicrobial | Not specified | Membrane disruption |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Anticancer Screening : A study screened a library of drug-like molecules for their ability to inhibit Plk1 PBD interactions. Among the hits were several piperidine derivatives that showed promising results with IC50 values indicating effective inhibition .

- Fungal Pathogen Testing : Research on antifungal susceptibility profiling demonstrated that piperidine derivatives could effectively inhibit C. auris growth at low concentrations (MIC values ranging from 0.24 to 0.97 μg/mL), showcasing their potential as novel antifungal agents .

Eigenschaften

IUPAC Name |

1-(2-bromo-3,3,3-trifluoropropyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrF3N/c9-7(8(10,11)12)6-13-4-2-1-3-5-13/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVNSMUEFJOGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.